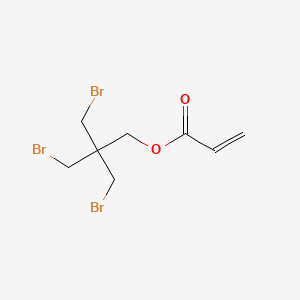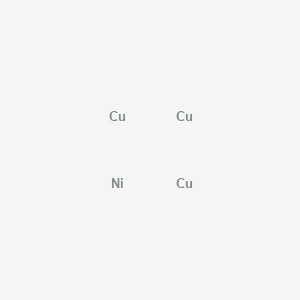
Copper;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-nickel compounds, also known as cupronickel, are alloys composed primarily of copper and nickel, with the addition of other elements such as manganese and iron to enhance specific properties. These alloys are known for their excellent corrosion resistance, high thermal and electrical conductivity, and good mechanical properties. Historically, copper-nickel alloys have been used for thousands of years, with early applications in coinage and marine engineering .
准备方法
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including chemical co-precipitation, wet chemical synthesis, and high-temperature melting processes. One common method involves the low-temperature chemical co-precipitation of nickel and copper salts, followed by reduction to form the alloy .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced by melting copper and nickel together in a controlled environment. The molten mixture is then cast into desired shapes and further processed through rolling, forging, or extrusion to achieve the final product. Additives such as manganese, iron, and silicon are often included to improve specific properties .
化学反应分析
Types of Reactions: Copper-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize in the presence of oxygen, forming a protective oxide layer that enhances corrosion resistance.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or ligands, altering the alloy’s properties.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds, depending on the specific reaction conditions .
科学研究应用
Copper-nickel compounds have a wide range of scientific research applications:
作用机制
The mechanism by which copper-nickel compounds exert their effects varies depending on the application:
Antimicrobial Activity: Copper ions generate reactive oxygen species (ROS) that damage microbial cell membranes, leading to cell death.
Catalytic Activity: Copper and nickel atoms facilitate electron transfer in catalytic reactions, enhancing reaction rates and selectivity.
Therapeutic Effects: Copper and nickel ions interact with biological molecules, influencing metabolic pathways and cellular processes.
相似化合物的比较
Bronze: An alloy of copper and tin, known for its hardness and durability.
Brass: An alloy of copper and zinc, used for its acoustic properties and resistance to tarnish.
Stainless Steel: An alloy of iron, chromium, and nickel, known for its corrosion resistance and strength.
Copper-nickel compounds stand out due to their balanced combination of corrosion resistance, mechanical strength, and thermal conductivity, making them suitable for a wide range of applications.
属性
CAS 编号 |
11131-95-6 |
|---|---|
分子式 |
Cu3Ni |
分子量 |
249.33 g/mol |
IUPAC 名称 |
copper;nickel |
InChI |
InChI=1S/3Cu.Ni |
InChI 键 |
WMXMOYTZYUMRLO-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


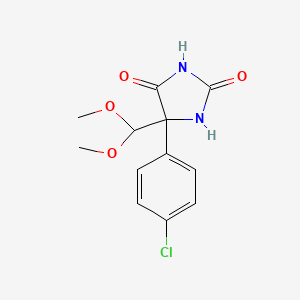

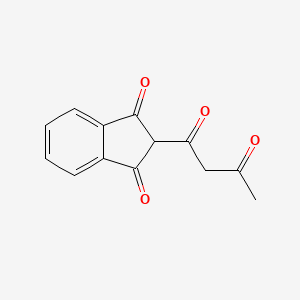

![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
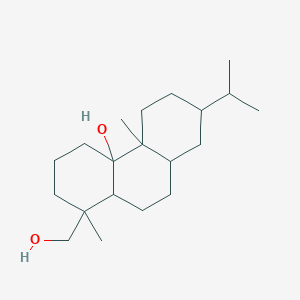
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
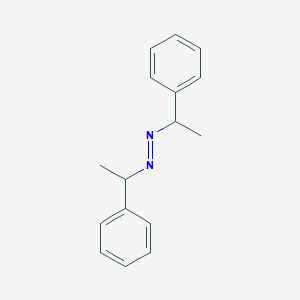
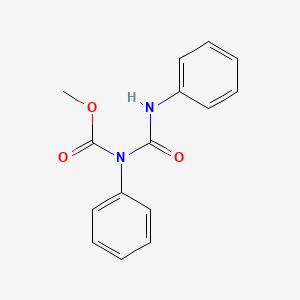
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
